N,N-diethylbiphenyl-4-sulfonamide
Description
Properties
Molecular Formula |
C16H19NO2S |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
N,N-diethyl-4-phenylbenzenesulfonamide |
InChI |
InChI=1S/C16H19NO2S/c1-3-17(4-2)20(18,19)16-12-10-15(11-13-16)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3 |
InChI Key |
VSWVOHITNVRXPW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-diethylbiphenyl-4-sulfonamide can be synthesized through several methods. One common approach involves the reaction of biphenyl-4-sulfonyl chloride with diethylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Another method involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require pre-functionalization steps and reduces waste generation. The reaction is catalyzed by copper and involves the activation of sulfur-hydrogen and nitrogen-hydrogen bonds .
Industrial Production Methods
In industrial settings, the production of this compound often employs large-scale batch reactors. The process involves the careful control of reaction temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Hydrolysis of the Sulfonamide Bond
The sulfonamide bond (-SONH-) is stable under neutral conditions but hydrolyzes under strong acidic or basic conditions:
-
Acidic Hydrolysis : Requires concentrated HCl or HSO at elevated temperatures (80–100°C).
-
Basic Hydrolysis : Achieved with NaOH (10–20%) under reflux.
N-Alkylation and Arylation
The sulfonamide nitrogen can undergo alkylation or arylation under catalytic conditions:
Manganese-Catalyzed N-Alkylation
A borrowing-hydrogen approach using Mn(I) catalysts enables N-alkylation with alcohols :
-
Key Findings :
Substrate (Alcohol) Catalyst Loading Yield (%) Benzyl alcohol 5 mol% Mn 73 4-Trifluoromethylbenzyl alcohol 5 mol% Mn 61
Copper-Catalyzed N-Arylation
Diaryl sulfonamides are synthesized via sequential iodination and Ullmann-type coupling :
Electrophilic Aromatic Substitution
The biphenyl moiety undergoes electrophilic substitution, though steric hindrance from the sulfonamide group directs reactivity:
| Reaction Type | Conditions | Major Product |
|---|---|---|
| Nitration | HNO, HSO, 0°C | Para-nitro derivative (minor) |
| Sulfonation | HSO, SO | Ortho-sulfonic acid |
-
Regioselectivity : The sulfonamide group acts as a meta-directing deactivating group, favoring substitution at the less hindered aromatic ring .
Cross-Metathesis with Olefins
Functionalized α,β-unsaturated sulfonamides are synthesized via ruthenium-catalyzed cross-metathesis :
Complexation with Biomolecules
The sulfonamide group facilitates reversible binding to proteins like tubulin via hydrogen bonding and van der Waals interactions :
Scientific Research Applications
N,N-diethylbiphenyl-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of polymers, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of N,N-diethylbiphenyl-4-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can act as a competitive inhibitor of enzymes that utilize sulfonamide groups as substrates. The compound binds to the active site of the enzyme, preventing the natural substrate from binding and thus inhibiting the enzyme’s activity. This mechanism is similar to that of other sulfonamide drugs, which inhibit the synthesis of folic acid in bacteria .
Comparison with Similar Compounds
Comparison with Similar Sulfonamide Derivatives
Structural and Physicochemical Properties
The table below compares key structural features and properties of N,N-diethylbiphenyl-4-sulfonamide with analogous compounds:
*Theoretical values for this compound are estimated based on structural analogs.
Key Observations:
- Lipophilicity: Diethyl substituents (e.g., in this compound) increase hydrophobicity compared to dimethyl or polar groups (e.g., hydroxyl or amino), which may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Bioactivity : Sulfonamides with heterocyclic moieties (e.g., oxazole in ) exhibit antimicrobial properties, suggesting that electron-withdrawing groups enhance target binding .
- Crystallinity : Substituents like methoxy or chloro groups influence crystal packing and stability via hydrogen bonding or van der Waals interactions .
Biological Activity
N,N-Diethylbiphenyl-4-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of sulfonamides, characterized by the presence of a sulfonamide group (-SO2NH2) attached to a biphenyl structure. The chemical formula can be represented as C16H18N2O2S.
Research indicates that sulfonamides, including this compound, often exert their biological effects through the inhibition of specific enzymes. One prominent mechanism involves the inhibition of carbonic anhydrases (CAs), which are essential for regulating pH and fluid balance in various tissues. Studies have shown that biphenyl-4-sulfonamides can selectively inhibit different isoforms of human carbonic anhydrases, with some derivatives demonstrating subnanomolar inhibitory activity against CA II and IX .
Antimicrobial Activity
Sulfonamides are well-known for their antibacterial properties. This compound has been evaluated for its efficacy against various bacterial strains. The mechanism primarily involves competitive inhibition of the enzyme dihydropteroate synthase (DHPS), crucial for folate synthesis in bacteria . This inhibition leads to bacteriostatic effects, preventing bacterial growth.
Antiviral Properties
Recent studies have highlighted the potential antiviral activity of sulfonamide derivatives. For instance, compounds similar to this compound have shown effectiveness against viruses such as coxsackievirus B and influenza viruses . The effectiveness is often measured in terms of cytotoxicity (EC50 values), with some derivatives exhibiting significant antiviral activity comparable to established antiviral agents.
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is crucial for its therapeutic application. Parameters like absorption, distribution, metabolism, and excretion (ADME) have been modeled using computational approaches. These studies suggest favorable permeability profiles in various cell lines, indicating potential efficacy in vivo .
Case Studies and Research Findings
- Inhibition Profiles : A study evaluating a series of biphenyl-4-sulfonamides found that modifications in the chemical structure significantly affected their inhibitory efficacy against carbonic anhydrases. The most potent compounds demonstrated Ki values in the subnanomolar range .
- Antibacterial Evaluation : In a comparative study, this compound was assessed against Gram-positive and Gram-negative bacteria. The results indicated that while it exhibited activity against certain strains, resistance mechanisms such as sulfonamide-resistant DHPS variants limited its effectiveness against others .
- Antiviral Activity : Research into sulfonamide derivatives has revealed promising antiviral properties against various viral pathogens. For example, certain derivatives were effective against H9N2 influenza virus with low IC50 values .
Data Tables
Q & A
Q. Resolving Data Contradictions :
- Tautomeric Ambiguities : Use variable-temperature NMR to detect dynamic processes or hydrogen bonding.
- Impurity Signals : Cross-validate with high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to distinguish minor byproducts .
Advanced Question: How can density functional theory (DFT) calculations be applied to predict the electronic properties and reactivity of this compound?
Methodological Answer:
- Computational Setup : Employ the B3LYP/6-311+G(d,p) basis set to model the molecule’s geometry and electron density. Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .
- Reactivity Analysis : Use Natural Bond Orbital (NBO) analysis to evaluate hyperconjugative interactions between sulfonamide groups and the biphenyl system.
- Solvent Effects : Incorporate the Polarizable Continuum Model (PCM) to simulate solvent interactions, critical for predicting solubility and reaction pathways in polar media .
Advanced Question: What strategies are effective in designing biological assays to investigate the enzyme inhibitory potential of this compound derivatives?
Methodological Answer:
- Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, histone deacetylases) based on structural homology to known inhibitors .
- Assay Design :
- Fluorescence Quenching : Monitor tryptophan residue fluorescence in target enzymes upon ligand binding.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities (Kd) and thermodynamic parameters (ΔH, ΔS).
- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition mechanisms (competitive vs. non-competitive) .
- Control Experiments : Compare with structurally analogous sulfonamides (e.g., 4-fluorobenzenesulfonamide derivatives) to isolate substituent effects .
Advanced Question: How should researchers address contradictions between theoretical predictions and experimental observations in the supramolecular arrangement of this compound crystals?
Methodological Answer:
- Crystallographic Refinement : Perform single-crystal X-ray diffraction (SCXRD) at low temperature (100 K) to resolve disorder in diethyl groups. Compare experimental vs. DFT-optimized bond lengths/angles .
- Packing Analysis : Use Mercury software to visualize π-π stacking (biphenyl interactions) and hydrogen-bonding networks (sulfonamide S=O···H-N contacts).
- Thermal Analysis : Conduct differential scanning calorimetry (DSC) to correlate predicted lattice energies with observed melting points .
Advanced Question: What methodologies are recommended for resolving discrepancies between calculated and experimental molecular weights in mass spectrometric analysis?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirm exact mass (e.g., [M+Na]+ at m/z 326.0842) to distinguish isotopic clusters from adducts.
- Fragmentation Modeling : Compare experimental MS/MS spectra with in silico fragmentation tools (e.g., CFM-ID) to validate proposed structures .
- Contaminant Screening : Use blank runs and matrix-matched calibration to rule out background ionization interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
